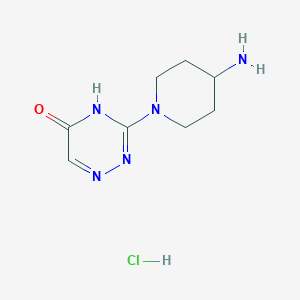

3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride

Description

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides the most comprehensive method for characterizing the molecular structure and solution-state behavior of this compound. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that can be definitively assigned to specific molecular environments based on chemical shift values, coupling patterns, and integration ratios. The triazinone ring protons typically appear in the aromatic region between 8.0 and 9.5 parts per million, with the specific chemical shift values depending on the electronic environment created by the substituents.

The 4-aminopiperidine moiety generates a complex multipicity pattern in the aliphatic region of the proton nuclear magnetic resonance spectrum. Variable temperature nuclear magnetic resonance studies of related 4-aminopiperidine derivatives have demonstrated that these compounds exhibit anancomeric behavior, resulting in distinct chemical shifts for axial and equatorial protons at the piperidine ring positions. The geminal anisochrony values, expressed as the difference between equatorial and axial proton chemical shifts, typically exceed 0.2 parts per million for positions adjacent to the nitrogen atom. The amino group protons at the 4-position of the piperidine ring appear as a broad singlet around 1.5 to 2.5 parts per million in deuterated dimethyl sulfoxide, with the exact position being sensitive to hydrogen bonding and exchange phenomena.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the electronic environment of carbon atoms in both ring systems. The carbonyl carbon of the triazinone ring typically resonates around 160 to 170 parts per million, reflecting its electron-deficient character due to the adjacent nitrogen atoms. The carbon atoms within the triazinone ring exhibit chemical shifts in the range of 140 to 165 parts per million, with specific values depending on their proximity to nitrogen atoms and the nature of substitution. The piperidine ring carbons appear in the aliphatic region between 20 and 60 parts per million, with the carbon bearing the amino group showing characteristic downfield shift due to the electron-withdrawing effect of the nitrogen substituent.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, are essential for complete structural assignment of complex molecules like this compound. These methods enable the unambiguous correlation of proton and carbon signals, facilitating the determination of connectivity patterns and the identification of through-bond and through-space interactions. The heteronuclear multiple bond correlation experiment is particularly valuable for establishing long-range carbon-proton connectivities across the nitrogen-carbon bond linking the two ring systems.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum of this compound exhibits several diagnostic absorption bands that can be used for structural confirmation and purity assessment. The most prominent feature is the carbonyl stretching vibration of the triazinone ring, which typically appears as a strong, sharp absorption band in the region of 1650 to 1680 wavenumbers. This frequency range is characteristic of amide-type carbonyl groups conjugated with aromatic nitrogen heterocycles.

The amino group stretching vibrations manifest as multiple absorption bands in the region of 3200 to 3500 wavenumbers, corresponding to both symmetric and asymmetric nitrogen-hydrogen stretching modes. In the hydrochloride salt form, these bands may be broadened and shifted to lower frequencies due to hydrogen bonding interactions with the chloride counterion. The primary amine group typically exhibits two distinct absorption bands, while secondary amines show only a single nitrogen-hydrogen stretching band. The intensity and breadth of these absorption bands provide information about the strength and nature of hydrogen bonding interactions in the solid state.

The aromatic carbon-hydrogen stretching vibrations of the triazinone ring appear in the region of 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes of the piperidine ring generate absorption bands between 2800 and 3000 wavenumbers. The carbon-nitrogen stretching vibrations within both ring systems contribute to a complex pattern of absorption bands in the fingerprint region between 1000 and 1600 wavenumbers. These bands are often overlapped and require careful deconvolution for detailed assignment, but they provide valuable information about the electronic structure and bonding characteristics of the heterocyclic frameworks.

Ring breathing modes and out-of-plane bending vibrations of the aromatic triazinone system typically appear below 1000 wavenumbers and serve as diagnostic markers for the specific substitution pattern. The piperidine ring vibrations, including carbon-carbon stretching and carbon-hydrogen bending modes, contribute to the complex absorption pattern in the mid-infrared region. The presence of the chloride counterion may introduce additional absorption features, particularly if discrete hydrogen-bonded ion pairs are formed in the crystal lattice.

Comparative Analysis with Related 1,2,4-Triazinone Derivatives

The structural characterization of this compound can be enhanced through comparison with closely related 1,2,4-triazinone derivatives that have been extensively studied in the literature. The basic 1,2,4-triazin-5(4H)-one scaffold serves as the foundational structure for numerous bioactive compounds, and systematic variations in substituent patterns provide insights into structure-property relationships. Compounds bearing similar aminoalkyl substituents at the 3-position of the triazinone ring exhibit comparable spectroscopic and crystallographic features, allowing for meaningful structural correlations.

The thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives reported in recent literature demonstrate the structural versatility of the triazinone framework and provide valuable comparison points for understanding substitution effects. These compounds, which contain fused heterocyclic systems rather than pendant alkyl substituents, exhibit different electronic properties and crystal packing arrangements. The regioselective cyclization at the nitrogen-2 position of the triazine ring in these fused systems has been confirmed through single-crystal X-ray diffraction analysis, establishing important precedents for understanding the reactivity and structural preferences of triazinone derivatives.

Comparative analysis of nuclear magnetic resonance data across different triazinone derivatives reveals consistent patterns in chemical shift values and coupling constants that can be used for structural assignment purposes. The triazinone ring protons consistently appear in the downfield region of the proton nuclear magnetic resonance spectrum, with chemical shift values being influenced by the electronic nature of substituents at adjacent positions. Electron-withdrawing substituents generally cause downfield shifts, while electron-donating groups lead to upfield shifts relative to the unsubstituted parent compound. The 4-aminopiperidine substituent, being electron-donating through its nitrogen lone pair, typically causes a slight upfield shift in the triazinone ring proton signals compared to compounds with electron-withdrawing substituents.

Infrared spectroscopic comparisons with related 1,2,4-triazinone derivatives provide additional structural validation and help establish characteristic absorption patterns for this class of compounds. The carbonyl stretching frequency of the triazinone ring shows systematic variations depending on the electronic nature of substituents, with electron-donating groups generally causing a shift to lower frequencies and electron-withdrawing groups causing a shift to higher frequencies. The 4-aminopiperidine substituent, with its electron-donating character, would be expected to cause the carbonyl stretching frequency to appear at the lower end of the typical range for triazinone derivatives. These spectroscopic correlations provide valuable tools for rapid structural identification and purity assessment of new triazinone compounds.

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-4H-1,2,4-triazin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c9-6-1-3-13(4-2-6)8-11-7(14)5-10-12-8;/h5-6H,1-4,9H2,(H,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTBWVSJIHJVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=CC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This compound is classified under the triazine derivatives and has been studied for its implications in treating type II diabetes and other metabolic disorders.

- Molecular Formula : C8H14ClN5O

- Molecular Weight : 231.68 g/mol

- CAS Number : 2098122-92-8

The primary mechanism of action for this compound is through the inhibition of DPP-IV. This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for insulin secretion in response to meals. Inhibition of DPP-IV leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.

Antidiabetic Effects

Research indicates that compounds with similar structures to this compound exhibit significant antidiabetic effects. For instance, studies have shown that DPP-IV inhibitors can improve glycemic control in patients with type II diabetes by increasing endogenous GLP-1 levels .

Case Studies

- Clinical Trials on DPP-IV Inhibitors : A meta-analysis of clinical trials involving DPP-IV inhibitors demonstrated significant reductions in HbA1c levels among participants treated with these agents compared to placebo groups. The efficacy of these inhibitors was noted to be particularly pronounced in patients with higher baseline HbA1c levels .

- Animal Studies : In rodent models, compounds structurally related to this compound showcased improved glucose tolerance and insulin sensitivity. These studies suggest that the compound may have a favorable pharmacokinetic profile conducive to oral administration .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the piperidine moiety is critical for the biological activity of this class of compounds. Modifications to the triazine ring and piperidine structure can significantly affect potency and selectivity towards DPP-IV inhibition .

Comparative Analysis with Other DPP-IV Inhibitors

| Compound Name | IC50 (nM) | Efficacy | Notes |

|---|---|---|---|

| Sitagliptin | ~10 | High | Well-studied DPP-IV inhibitor |

| Saxagliptin | ~20 | High | Rapidly absorbed; longer half-life |

| 3-(4-Aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one HCl | TBD | TBD | Potentially effective based on structural similarity |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride is C8H14ClN5O, with a molecular weight of approximately 231.68 g/mol. The compound features a triazine ring and a piperidine moiety, which contribute to its biological activity. The synthesis typically involves the reaction of piperidine derivatives with triazine precursors under controlled conditions using various reagents such as sodium hydride and dimethyl sulfoxide to optimize yield and purity .

Biological Activities

The compound exhibits several promising biological activities:

- Anticancer Properties : Research indicates that compounds with similar structures to this compound show activity against various cancer types. The specific mechanisms involve interactions with enzymes or receptors that are critical in cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Neurological Applications : Given the presence of the piperidine moiety, there is potential for applications in treating neurological disorders. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various triazine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial strains. The findings revealed that this compound exhibited moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

| Activity | Details | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | |

| Antimicrobial | Moderate activity against bacterial strains | |

| Neurological Potential | Modulation of neurotransmitter systems |

Comparison with Similar Compounds

Comparison with Similar Triazinone Derivatives

Triazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison based on structural features, applications, and research findings:

Key Structural and Functional Differences

- Target Compound vs. Metribuzin/Ethiozin: Metribuzin and ethiozin are herbicidal due to their sulfur-based substituents (methylthio/ethylthio) and tert-butyl group at position 6, which enhance soil persistence and weed inhibition . The hydrochloride salt improves aqueous solubility, a critical factor for drug formulation compared to non-ionic agrochemicals.

- Target Compound vs. Anticancer Triazinones: Compounds like 12 () feature thioether-linked substituents (e.g., 3-hydroxypropylthio) and a thienylvinyl group at position 6, contributing to cytotoxic activity against cancer cells . The target compound’s piperidine moiety may offer distinct pharmacokinetic properties, though anticancer activity remains unverified.

- Target Compound vs. Lamotrigine Impurity A: Lamotrigine Impurity A includes a dichlorophenyl group, which is structurally distinct but underscores the pharmaceutical relevance of triazinones in central nervous system drug development .

Physicochemical Properties

| Property | Target Compound | Metribuzin | Ethiozin |

|---|---|---|---|

| Molecular Formula | C₈H₁₄N₅O·HCl | C₈H₁₄N₄OS | C₉H₁₆N₄OS |

| CAS Number | Not explicitly provided | 10095-06-4 | Not explicitly provided |

| Solubility | Enhanced (hydrochloride salt) | Low (neutral, lipophilic) | Low (neutral, lipophilic) |

Research Implications and Gaps

- Pharmaceutical Potential: The 4-aminopiperidine group is common in bioactive molecules (e.g., kinase inhibitors or GPCR modulators). Further studies could explore the target compound’s affinity for therapeutic targets, leveraging structural similarities to anticancer triazinones .

- Synthetic Pathways: outlines methods for synthesizing 4-amino-1,2,4-triazin-5-ones, which could be adapted for the target compound using piperidine derivatives as reactants .

Preparation Methods

Synthesis of the 4-Aminopiperidinyl Intermediate

The 4-aminopiperidinyl moiety is a critical substituent in the target compound. Its preparation typically involves reduction of piperidin-2-one derivatives or protection/deprotection strategies.

Key Method: Reduction of 3-Aminopiperidin-2-one Hydrochloride

- Starting material: (R)-3-aminopiperidin-2-one hydrochloride

- Reducing agent: Lithium aluminum hydride (LiAlH4)

- Solvent: Tetrahydrofuran (THF)

- Conditions:

- Mix 1.5–2.0 equivalents of LiAlH4 with the hydrochloride salt in THF at 10–45°C.

- Heat the mixture to 45–70°C for completion.

- Workup: Filtration to isolate (R)-3-aminopiperidine dihydrochloride.

- Yield: High purity product suitable for further coupling steps.

This method is scalable, with reported synthesis on kilogram scale, and provides the chiral amine intermediate essential for selective synthesis of the target compound.

Preparation of the 1,2,4-Triazin-5(4H)-one Core

The triazinone nucleus can be synthesized via cyclization reactions involving hydrazide intermediates and appropriate carbonyl precursors.

Representative Method: Cyclization with Thiocarbohydrazide

- Starting materials:

- Trimethylpyruvic acid amide derivatives (prepared from pivaloyl chloride or pivaloyl cyanide)

- Thiocarbohydrazide

- Reaction sequence:

- Formation of amide intermediate via reaction of pivaloyl chloride with isonitriles or via Ritter reaction of pivaloyl cyanide.

- Cyclization with thiocarbohydrazide to form the triazinone ring.

- Methylation of the cyclized product to yield substituted triazinones.

- Yields:

- Amide intermediate: 60–82%

- Final triazinone: 41–67%

- Conditions: Typical reactions conducted under reflux with appropriate solvents such as methanol or dichloromethane.

Coupling of 4-Aminopiperidine with the Triazinone Core

The key step involves attaching the 4-aminopiperidinyl group to the 1,2,4-triazin-5(4H)-one scaffold, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Example Synthetic Route Using Protected Aminopiperidine

- Reagents:

- 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine or similar triazine derivatives

- Tert-butyl 4-(methylamino)piperidine-1-carboxylate (protected amine)

- Base: Triethylamine or N,N-diisopropylethylamine

- Catalyst: PdCl2(dppf) for cross-coupling reactions

- Procedure:

- Reaction of the dichlorotriazine with the protected aminopiperidine in dry solvents (e.g., dichloromethane or tetrahydrofuran) at 0°C to room temperature.

- Stirring until completion, followed by solvent removal.

- Deprotection of the tert-butyl carbamate group using trifluoroacetic acid (TFA) at room temperature.

- Isolation of the free amine as hydrochloride salt by treatment with HCl in ethanol or methanol.

- Yields:

- Coupling step: 60–70%

- Deprotection and salt formation: 60–65%

- Characterization: Confirmed by NMR and mass spectrometry.

Formation of the Hydrochloride Salt

The free amine obtained from deprotection is converted into the hydrochloride salt to improve stability and solubility.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.5–2.0 eq), THF, 10–70°C | High | Scalable, produces chiral amine intermediate |

| Formation of triazinone core | Pivaloyl chloride/cyanide, isonitrile, thiocarbohydrazide, methylation | 41–82 | Multi-step, cyclization critical |

| Coupling with protected aminopiperidine | PdCl2(dppf), base, dry solvent, 0°C to reflux | 60–70 | Use of tert-butyl carbamate protecting group |

| Deprotection and salt formation | TFA, then HCl in MeOH/EtOH, 0–20°C | 60–65 | Produces hydrochloride salt of final compound |

Research Findings and Considerations

- The choice of protecting groups on the piperidine nitrogen is essential to control reactivity during coupling.

- Palladium-catalyzed cross-coupling allows for efficient substitution on the triazine ring.

- Reduction steps require careful temperature and stoichiometry control to maximize yield and purity.

- Hydrochloride salt formation enhances compound handling and pharmaceutical properties.

- The synthetic routes are adaptable to scale-up for industrial production with appropriate optimization.

Q & A

Q. What are the recommended synthetic routes for 3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 1,2,4-triazinone derivatives typically involves condensation of aminopiperidine precursors with triazine intermediates under reflux conditions. For example, analogous compounds are synthesized via amino-lysis of mercapto-triazinones (e.g., 3-mercapto-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one) in ethanol, followed by cycloaddition with thioglycolic acid or halogenated reagents . Optimization includes controlling stoichiometric ratios (e.g., 1:2 molar ratios for arylidene derivatives), using catalysts like POCl₃ for acetylation, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer: Use a combination of spectral and elemental analysis:

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH/NH₂ bands at 3100–3200 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons (e.g., aromatic δ 7.68–6.9 ppm, NH signals at δ 13.4 ppm) and carbons (e.g., carbonyl at δ 172.95 ppm) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for exact mass) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Test in polar (water, ethanol, methanol) and nonpolar (toluene) solvents. Analogous triazinones show higher solubility in methanol (450 g/L) than water (1200 ppm at 20°C) .

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the piperidine or triazinone ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., using LC-MS/MS). Poor in vivo activity may stem from rapid hepatic metabolism .

- Dose-Response Calibration : Adjust dosing regimens to account for bioavailability differences. For example, triazinone derivatives like metribuzin require higher in vivo doses due to protein binding .

- Cell Line Validation : Use primary cells or 3D spheroid models to better mimic in vivo conditions .

Q. What strategies can optimize the detection of this compound in environmental or biological matrices?

Methodological Answer:

Q. How does the 4-aminopiperidine moiety influence the compound’s mechanism of action compared to other triazinone derivatives?

Methodological Answer:

- Molecular Docking : Compare binding affinities to target proteins (e.g., fungal CYP51 or human kinases) using AutoDock Vina. The piperidine group may enhance hydrophobic interactions .

- SAR Studies : Synthesize analogs with modified piperidine substituents (e.g., methyl, ethyl) and test antifungal/anticancer activity. For example, replacing NH₂ with NO₂ reduces activity by 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.